2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)

CAS No.: 55036-39-0

Cat. No.: VC17005216

Molecular Formula: C30H42O2S

Molecular Weight: 466.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55036-39-0 |

|---|---|

| Molecular Formula | C30H42O2S |

| Molecular Weight | 466.7 g/mol |

| IUPAC Name | 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol |

| Standard InChI | InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3 |

| Standard InChI Key | GMMWGCRLFJBLBW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4 |

Introduction

Chemical Structure and Molecular Characteristics

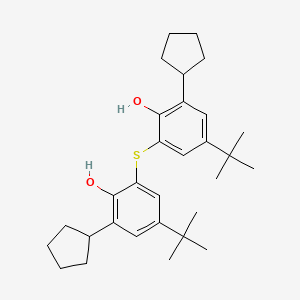

The molecular architecture of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) features two phenolic rings connected by a sulfur atom (Figure 1). Each phenolic group is substituted at the 4-position with a tert-butyl group () and at the 6-position with a cyclopentyl ring (). This arrangement confers steric hindrance and electronic effects that influence reactivity and stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 466.7 g/mol |

| IUPAC Name | 4-tert-butyl-2-[2-(4-tert-butyl-6-cyclopentylphenoxy)thio]-6-cyclopentylphenol |

The tert-butyl groups enhance oxidative stability by shielding reactive phenolic hydroxyl groups, while the cyclopentyl substituents introduce lipophilicity, potentially improving solubility in nonpolar matrices.

The cyclopentyl groups likely reduce crystallinity compared to methyl-substituted analogs, potentially lowering melting points and enhancing compatibility with polymeric matrices.

Applications and Functional Utility

Antioxidant Activity

Phenolic thiobis compounds are renowned for radical-scavenging capabilities. The tert-butyl groups stabilize phenoxyl radicals, while the sulfur bridge facilitates synergistic interactions with other antioxidants . In polyolefins like polypropylene, such compounds inhibit thermal degradation by interrupting radical chain reactions.

Material Science Innovations

The compound’s lipophilicity and steric bulk make it suitable for stabilizing lubricants, fuels, and elastomers. Preliminary studies suggest efficacy in UV-resistant coatings, where the cyclopentyl moiety may enhance dispersion in hydrophobic media.

Comparison with Structural Analogs

Table 3: Functional Comparison with Analogous Antioxidants

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume